molecular formula C15H23NO2 B13536248 Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate

Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate

Cat. No.: B13536248
M. Wt: 249.35 g/mol
InChI Key: LHWMQSVCKRCWMK-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate is an organic compound with a complex structure that includes a tert-butyl ester group and an aminopropylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate typically involves the esterification of 2-(4-(3-aminopropyl)phenyl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential role in modulating biological pathways. It can be used in the synthesis of bioactive molecules that target specific enzymes or receptors .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of enzymes involved in disease pathways, making them candidates for drug development .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and resins with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(4-(3-aminopropyl)phenyl)carbamate: Similar structure but with a carbamate group instead of an ester.

    Tert-butyl 2-(4-(3-aminopropyl)phenyl)amide: Contains an amide group instead of an ester.

    Tert-butyl 2-(4-(3-aminopropyl)phenyl)ketone: Features a ketone group in place of the ester.

Uniqueness

Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate is unique due to its combination of a tert-butyl ester and an aminopropylphenyl group. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

tert-butyl 2-[4-(3-aminopropyl)phenyl]acetate

InChI

InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)11-13-8-6-12(7-9-13)5-4-10-16/h6-9H,4-5,10-11,16H2,1-3H3

InChI Key

LHWMQSVCKRCWMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CCCN

Origin of Product

United States

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